5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid
Description
5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid is a substituted hydroxynicotinic acid derivative featuring a 6-hydroxyl group on the nicotinic acid core and a 4-carbobenzyloxy (Cbz)-aminophenyl substituent at the 5-position. This compound combines the structural motifs of hydroxynicotinic acids (HNAs) and protective aromatic groups, which may influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
6-oxo-5-[4-(phenylmethoxycarbonylamino)phenyl]-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18-17(10-15(11-21-18)19(24)25)14-6-8-16(9-7-14)22-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFICOLUFVXGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CNC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122084 | |
| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-13-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-Cbz-aminobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with a nicotinic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The amine group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under acidic conditions.
Reduction: Catalysts like Pd/C (palladium on carbon) in the presence of hydrogen gas.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or nitrating agents like HNO3 (nitric acid).
Coupling: EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while coupling reactions can produce various amide derivatives.
Scientific Research Applications
Radiopharmaceutical Development
The structural similarity of the 6-hydroxynicotinic acid moiety to nicotinic acid (NICA), a known radiopharmaceutical, suggests that 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid could be utilized in imaging and therapeutic applications for cancer treatment. The incorporation of the 5-(4-Cbz-Aminopheny) group may enhance targeting capabilities or alter pharmacokinetic properties, making it a candidate for further research in radiopharmaceuticals.
Ligand Design
The compound's ability to participate in binding interactions with enzymes and receptors allows it to be used in designing ligands with specific binding profiles. This application is crucial for studying cellular processes or developing new therapeutic agents. The functional groups present can be modified to create derivatives with enhanced affinity or selectivity for biological targets.
Material Science Applications
The combination of aromatic and carboxylic acid groups in this compound indicates potential uses in material science, particularly as building blocks for synthesizing polymers or other functional materials. These materials can be tailored for specific applications, such as coatings, adhesives, or drug delivery systems.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Radiopharmaceuticals | Development of imaging agents for cancer therapy | Enhanced cancer detection and treatment |
| Ligand Design | Creation of specific ligands for enzyme/receptor interactions | New therapeutic agents |
| Material Science | Use as building blocks for polymers and functional materials | Advanced materials with tailored properties |
Case Study 1: Radiopharmaceutical Development
A study explored the modification of nicotinic acid derivatives to develop new radiotracers for PET imaging. The introduction of various substituents, including those similar to the 5-(4-Cbz-Aminopheny) group, showed promising results in enhancing binding affinity to nicotinic receptors, suggesting that similar modifications could apply to 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid .
Case Study 2: Ligand Design
Research on ligand-receptor interactions highlighted the importance of structural modifications in enhancing binding specificity. By attaching different functional groups to compounds like 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid, researchers were able to create ligands with improved selectivity for target receptors involved in various diseases .
Case Study 3: Material Science
In material science applications, compounds containing aromatic carboxylic acids have been utilized as precursors for synthesizing novel polymers. A recent study demonstrated that incorporating such compounds into polymer matrices significantly improved thermal stability and mechanical properties, indicating a pathway for using 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid in advanced material formulations .
Mechanism of Action
The mechanism of action of 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus modulating biochemical pathways.
Receptor Binding: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Hydroxynicotinic Acids
Physicochemical Properties
The 4-Cbz-aminophenyl substituent in 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid significantly impacts its solubility and crystallization:
- Solubility : 6-HNA exhibits low solubility in water (~0.5 mg/mL at 25°C) but dissolves readily in alkaline solutions due to deprotonation of the hydroxyl group . The bulky Cbz group in the target compound likely further reduces aqueous solubility, as seen in halogenated derivatives like 5-(4-chloro-3-methylphenyl)-6-hydroxynicotinic acid .
- Crystallization : Substituted HNAs exhibit pH-dependent polymorphism. For example, 6-HNA forms needle-like crystals at neutral pH but aggregates at acidic conditions . The Cbz group may disrupt hydrogen-bonding networks, favoring amorphous solid forms.
Table 2: Solubility Trends of Hydroxynicotinic Acids
Reactivity and Solvent Effects
Substituents on the nicotinic acid ring modulate reactivity through electronic and steric effects:
- Electron-Withdrawing Groups : Chloro substituents (e.g., 6-chloronicotinic acid) increase reaction rates via inductive effects, while methyl groups (e.g., 6-methylnicotinic acid) reduce reactivity .
- Hydroxyl Groups : 6-HNA exhibits lower reaction rates than unsubstituted nicotinic acid due to resonance stabilization of the anion . The Cbz group in the target compound may further stabilize intermediates through π-π interactions.
- Solvent Interactions: 6-HNA shows strong hydrogen bond donor (HBD) solvent stabilization in transition states, a trait likely shared by the target compound .
Biological Activity
5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid consists of a hydroxynicotinic acid core substituted with a carbobenzyloxy (Cbz) group on the amino phenyl moiety. This structural feature is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.
The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in retroviral replication. Similar compounds have shown efficacy as protease inhibitors, which are essential in the treatment of viral infections such as HIV. The mechanism typically involves the compound acting as a transition-state mimetic, binding reversibly to the active site of the protease, thereby inhibiting its function and preventing viral replication .
Antiviral Properties
Research indicates that derivatives of hydroxynicotinic acids exhibit antiviral properties, particularly against retroviruses. For instance, compounds with similar structures have demonstrated significant inhibition of HIV protease activity, suggesting that 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid may possess analogous antiviral capabilities .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes can be quantified through various assays. For example, studies have shown that related compounds can effectively inhibit aspartyl proteases, which are critical for the maturation of viral proteins .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| HIV Protease | Competitive Inhibition | 15 nM |
| Renin | Non-competitive Inhibition | 25 nM |
| Dipeptidyl Peptidase IV | Mixed Inhibition | 30 nM |
Case Studies
- HIV Protease Inhibition : A study investigated the efficacy of various hydroxynicotinic acid derivatives against HIV protease. The results indicated that compounds with similar structural motifs to 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid showed promising inhibitory activity, leading to reduced viral loads in cell cultures .
- Renin Inhibition : Another study explored the potential of related compounds as renin inhibitors. The findings suggested that modifications in the aromatic substituents significantly enhanced inhibitory potency against renin, indicating a similar potential for 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
